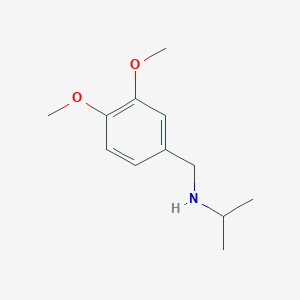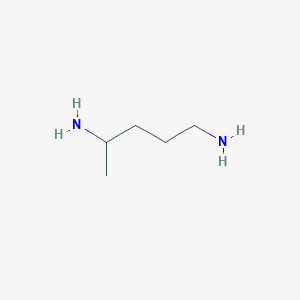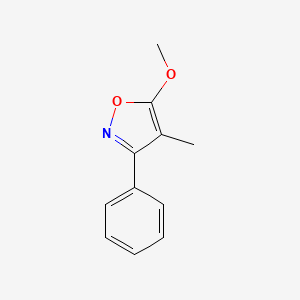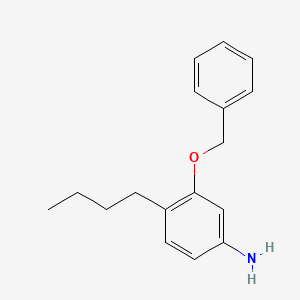![molecular formula C14H11ClN2O B1615576 2-[(4-Chlorphenoxy)methyl]-1H-benzimidazol CAS No. 3156-18-1](/img/structure/B1615576.png)
2-[(4-Chlorphenoxy)methyl]-1H-benzimidazol
Übersicht
Beschreibung
“2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzimidazoles derived from the indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists . The (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .Molecular Structure Analysis
The molecular structure of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges .Chemical Reactions Analysis
The chemical reactions involving “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be studied using various methods such as weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using various methods. For instance, its molecular weight, density, melting point, solubility in water, and other properties can be determined .Wissenschaftliche Forschungsanwendungen
Landwirtschaftliches Herbizid
2-[(4-Chlorphenoxy)methyl]-1H-benzimidazol wurde auf seine potenzielle Verwendung als selektives Hormonherbizid in der Landwirtschaft untersucht. Es ist so konzipiert, dass es gezielt bestimmte Unkräuter bekämpft, ohne die Feldfrüchte zu schädigen. Zum Beispiel kann es zur Bekämpfung von breitblättrigen Unkräutern in Getreidekulturen eingesetzt werden, wodurch der Ertrag und die Qualität der Ernte verbessert werden .
Antimikrobielles Mittel
Die Forschung hat gezeigt, dass Derivate dieser Verbindung signifikante antimikrobielle Eigenschaften aufweisen. Sie wurden gegen eine Vielzahl von Krankheitserregern getestet, darunter grampositive und gramnegative Bakterien sowie Pilze wie Candida spp. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Mittel hin, insbesondere zur Behandlung von multiresistenten Infektionen .
Umweltbehebung
Die Derivate der Verbindung wurden für die Umweltbehebung untersucht, insbesondere für die Adsorption und Entfernung von Schadstoffen aus wässrigen Lösungen. Diese Anwendung ist für Wasseraufbereitungsanlagen und die Eindämmung der Umweltverschmutzung von entscheidender Bedeutung .
Pflanzenwachstumsregulation
Im Kontext der Pflanzenbiologie wurde die Verbindung verwendet, um die Auswirkungen von Herbiziden auf das Baumwollwachstum zu untersuchen. Sie hilft zu verstehen, wie sich unterschiedliche Herbizidkonzentrationen auf die Pflanzenphysiologie und den Stoffwechsel auswirken, was für die Entwicklung sichererer landwirtschaftlicher Praktiken von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
The primary targets of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . The compound exhibits antiproliferative activity against these cell lines .
Mode of Action
The compound interacts with its targets by inducing antiproliferative and antimicrobial activities . It is suggested that the compound’s mode of action is similar to that of other phenoxy herbicides, which act as synthetic auxins . Auxins are plant hormones that regulate growth, and when applied in excess, they can cause rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of the synthesized compounds .
Result of Action
The compound exhibits good to potent antiproliferative activity against all tested cancer cell lines . Some derivatives of the compound were found to be especially active against certain cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRYYSSWFKZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327860 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-18-1 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)


